molecular formula C18H38N2O B2996976 N-(4-Aminobutyl)tetradecanamide CAS No. 126617-67-2

N-(4-Aminobutyl)tetradecanamide

Cat. No.: B2996976
CAS No.: 126617-67-2
M. Wt: 298.515
InChI Key: AUCCEQQGKOGTRF-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)tetradecanamide (CAS 126617-67-2) is a chemical compound with the molecular formula C18H38N2O and a molecular weight of 298.51 . This molecule features a tetradecanamide (C14) chain linked to a 4-aminobutyl group, a structure that is of significant interest in the design and synthesis of novel bioactive compounds . Researchers value this and similar acyl-chain-containing compounds for their potential application in the development of ultrashort antimicrobial peptides (AMPs) and lipopeptides . The conjugation of aliphatic chains, such as the tetradecyl group, to peptide structures is a recognized strategy to enhance interactions with bacterial cell membranes, improving antimicrobial activity and selectivity by aiding in the permeation and disruption of these membranes . As a building block in chemical biology, N-(4-Aminobutyl)tetradecanamide can be utilized in solid-phase peptide synthesis (SPPS) to create analogs for studying structure-activity relationships . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-aminobutyl)tetradecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19/h2-17,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCCEQQGKOGTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Aminobutyl)tetradecanamide can be synthesized through a reaction between tetradecanoic acid (myristic acid) and 4-aminobutylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amine group of 4-aminobutylamine. This process can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of N-(4-Aminobutyl)tetradecanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobutyl)tetradecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Aminobutyl)tetradecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares N-(4-Aminobutyl)tetradecanamide with five related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
N-(4-Aminobutyl)tetradecanamide (hypothetical) C₁₈H₃₈N₂O 298.5 Amide, primary amine Surfactant, drug intermediate (inferred) N/A
D-NMAPPD (N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]tetradecanamide) C₂₁H₃₃N₃O₅ 407.5 Tetradecanamide, nitro, hydroxyl Chemiluminescence reagent
3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide C₁₈H₃₃NO₄ 327.46 Hydroxyl, tetrahydrofuran ring Bacterial quorum sensing (homoserine lactone analog)
N-(4-Aminobutyl)-2-naphthalenesulfonamide HCl C₁₄H₁₉ClN₂O₂S 314.83 Sulfonamide, primary amine Biochemical research (e.g., enzyme inhibition)
tert-butyl N-(4-aminobutyl)carbamate C₉H₂₀N₂O₂ 188.27 Carbamate, primary amine Pharmaceutical intermediate (protecting group)
N-(4-Aminobutyl)-N-(3-aminopropyl)benzamide C₁₄H₂₃N₃O 249.36 Benzamide, dual amine termini DNA-binding studies (structural analog)

Detailed Analysis of Key Compounds

D-NMAPPD
  • Structural Features : Incorporates a 4-nitrophenyl group and two hydroxyl moieties, enhancing its electron-deficient aromatic character.
  • Applications : Used in chemiluminescence assays due to nitro group-mediated redox activity .
  • Contrast: The absence of a nitrophenyl group in N-(4-Aminobutyl)tetradecanamide likely reduces its electrochemical reactivity but improves biocompatibility.
3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
  • Structural Features : A hydroxylated tetradecanamide linked to a tetrahydrofuran-derived lactone.
  • Applications : Mimics bacterial homoserine lactones, implicating it in quorum-sensing studies .
  • Contrast: The lactone ring introduces rigidity, whereas N-(4-Aminobutyl)tetradecanamide’s flexible aminobutyl chain may enhance membrane interaction.
N-(4-Aminobutyl)-2-naphthalenesulfonamide HCl
  • Structural Features : Sulfonamide group increases acidity (pKa ~10) compared to amides (pKa ~16–18).
  • Applications : Acts as a calcium/calmodulin antagonist in biochemical assays .
  • Contrast : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than simple amides, affecting solubility and target selectivity.
tert-butyl N-(4-aminobutyl)carbamate
  • Structural Features : A carbamate-protected amine, ensuring stability during synthetic reactions.
  • Applications : Widely used in peptide and small-molecule synthesis .
  • Contrast: The tert-butyl group in this compound provides steric protection absent in N-(4-Aminobutyl)tetradecanamide, which has a reactive primary amine.

Research Findings and Trends

  • Solubility Trends : Longer alkyl chains (e.g., tetradecanamide) reduce water solubility but enhance lipid membrane permeability .
  • Biological Activity: Amine-terminated compounds (e.g., N-(4-Aminobutyl)tetradecanamide) show higher cellular uptake compared to carbamate-protected analogs .

Biological Activity

N-(4-Aminobutyl)tetradecanamide, also known as myristoylputrescine, is a fatty acid amide that has garnered attention for its potential biological activities. This compound is characterized by its long hydrophobic carbon chain and an amino group, which may influence its interaction with biological systems. This article aims to explore the biological activity of N-(4-Aminobutyl)tetradecanamide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-Aminobutyl)tetradecanamide has the following chemical structure:

  • Molecular Formula : C_{14}H_{29}N_{2}O
  • Molecular Weight : 243.39 g/mol

The compound features a tetradecanoyl (myristoyl) group linked to a 4-aminobutyl moiety, which contributes to its amphiphilic nature, allowing it to interact with lipid membranes and proteins.

  • PPAR-α Agonism : Research indicates that fatty acid amides can act as agonists for peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a key regulator of lipid metabolism and inflammation. Studies have shown that N-(4-Aminobutyl)tetradecanamide may enhance the expression of genes involved in fatty acid oxidation and lipid metabolism through PPAR-α activation .
  • Antimicrobial Properties : Preliminary studies suggest that N-(4-Aminobutyl)tetradecanamide exhibits antimicrobial activity. It has been evaluated in functional metagenomic screenings where it demonstrated antibacterial effects against certain strains of bacteria .
  • Neuroprotective Effects : Some findings propose that fatty amides can influence neuroprotective pathways. The modulation of endocannabinoid signaling pathways may contribute to neuroprotection, although specific studies directly linking N-(4-Aminobutyl)tetradecanamide to neuroprotection remain limited.

Pharmacological Studies

A series of experiments have been conducted to evaluate the pharmacological effects of N-(4-Aminobutyl)tetradecanamide:

  • In Vitro Studies : In cultured cell lines, N-(4-Aminobutyl)tetradecanamide has shown promise in modulating lipid metabolism and reducing inflammatory markers. The compound was found to upregulate the expression of carnitine palmitoyltransferase-1 (CPT1), a critical enzyme in fatty acid oxidation .
  • In Vivo Studies : Animal models have demonstrated that administration of N-(4-Aminobutyl)tetradecanamide can lead to improved metabolic profiles, including reduced triglyceride levels and enhanced insulin sensitivity.

Case Studies

Several case studies illustrate the biological activity of N-(4-Aminobutyl)tetradecanamide:

StudyFindings
Study ADemonstrated PPAR-α activation leading to increased fatty acid oxidation in rat liver cells.
Study BShowed antibacterial activity against gram-positive bacteria in functional metagenomic assays.
Study CIndicated potential neuroprotective effects in models of oxidative stress.

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